5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide
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Overview
Description
5-Chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide is a complex organic compound belonging to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, including the following:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of a boronic acid derivative of thiophene with a halogenated thiophene in the presence of a palladium catalyst.
Nucleophilic Substitution Reaction: This method involves the substitution of a suitable leaving group in a precursor molecule with a thiophene-2-sulfonamide group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfonic acids, ketones, and alcohols.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Different sulfonamides, chlorinated compounds, and other substituted thiophenes.
Chemistry:
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
It serves as a precursor for the synthesis of more complex molecules.
Biology:
Research has shown potential biological activity, including antimicrobial and antifungal properties.
It may be used in the study of enzyme inhibition and receptor binding.
Medicine:
The compound has been investigated for its therapeutic potential, particularly in the treatment of thromboembolic diseases.
It may also have applications in the development of new antithrombotic agents.
Industry:
The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
5-Chloro-2-thiophene carboxaldehyde
2-Chloro-5-(chloromethyl)thiophene
5-Chloro-2-thiophenesulfonic acid
Uniqueness:
The presence of the cyclopentyl ring and the specific substitution pattern on the thiophene ring make this compound unique compared to its analogs.
Biological Activity
5-Chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Chlorination : Introducing chlorine at the 5-position of the thiophene ring.
- Cyclization : Attaching the cyclopentyl group through a nucleophilic substitution reaction.
- Sulfonamide Formation : Reacting with sulfonyl chlorides to form the sulfonamide linkage.
These steps can vary based on specific synthetic routes, but they generally lead to the desired compound with high yields and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity Profile
Microorganism | MIC (µM) | Activity |
---|---|---|
Escherichia coli | 0.21 | Strong Inhibitory Effect |
Pseudomonas aeruginosa | 0.21 | Strong Inhibitory Effect |
Candida albicans | 0.35 | Moderate Activity |
Micrococcus luteus | 0.50 | Moderate Activity |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Gram-negative bacteria, such as E. coli and Pseudomonas aeruginosa, which are often resistant to conventional antibiotics .
The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial DNA replication processes. Molecular docking studies have shown that it binds effectively to key enzymes such as DNA gyrase, forming crucial interactions that inhibit bacterial growth .
Anticancer Potential
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. It has been noted for its ability to inhibit cyclin-dependent kinase 5 (CDK5), an enzyme implicated in various cancer pathways .
Case Study: CDK5 Inhibition
In a high-throughput screening (HTS) study, compounds similar to this compound were evaluated for their inhibitory effects on CDK5:
- Compound Tested : 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide
- Inhibition Rate : Approximately 60% at a concentration of 10 µM
- Binding Mode : X-ray crystallography revealed an unusual binding mode involving water-mediated interactions in the hinge region of CDK5 .
This suggests that similar thiophene-based compounds could be explored further for their potential in cancer therapy.
Properties
IUPAC Name |
5-chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2S3/c15-12-5-6-13(20-12)21(17,18)16-10-14(7-1-2-8-14)11-4-3-9-19-11/h3-6,9,16H,1-2,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISHUOBGJLWLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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